

Profenofos: A Technical Guide to its Environmental Persistence and Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of **profenofos**, an organophosphate insecticide. Understanding its persistence and mobility in various environmental matrices is critical for assessing its potential ecological impact and for the development of safer alternatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows.

Data Presentation: Quantitative Summary

The persistence and mobility of **profenofos** are governed by a combination of its physicochemical properties and environmental factors. The following tables summarize critical quantitative data gathered from various studies.

Table 1: Profenofos Half-Life in Different Matrices

Matrix	Condition	рН	Temperatur e (°C)	Half-Life (t½)	Citation
Soil	Aerobic, alkaline	7.8	Not Specified	2 days	[1]
Soil	Aerobic, neutral/acid	Not Specified	Not Specified	Slower than alkaline	[1]
Soil	Anaerobic, alkaline	7.8	Not Specified	3 days	[1]
Soil	Paddy field	Not Specified	Not Specified	2.2 - 5.4 days	[2]
Soil	Paddy field	Not Specified	Not Specified	3.75 days	[2][3]
Soil	Field dissipation	Not Specified	Not Specified	9 days (average)	[1]
Water	Hydrolysis	5	20	93 - 108 days	[1][4]
Water	Hydrolysis	7	20	14.6 - 62 days	[1][4]
Water	Hydrolysis	9	20	0.33 days (7.9 hours)	[1][4]
Water	Photolysis	Not Specified	Not Specified	Stable	[1]
Water	Photolysis (Sunlight)	Not Specified	Not Specified	90 hours	[5][6]
Water	Photolysis (Artificial Light)	Not Specified	Not Specified	1.7 - 7.0 hours	[5][6]
Atmosphere	Vapor-phase reaction with hydroxyl radicals	Not Specified	25	8.6 hours (estimated)	[1][4]
Tomato (Fruit)	Field dissipation	Not Specified	Not Specified	1.57 days	[7]

Hot Pepper (Fruit)	Field dissipation	Not Specified	Not Specified	1.84 days	[8]
Sweet Pepper (Fruit)	Field dissipation	Not Specified	Not Specified	1.74 days	[8]
Eggplant (Fruit)	Field dissipation	Not Specified	Not Specified	1.96 days	[8]

Table 2: Profenofos Mobility and Sorption in Soil

Soil Type	K_oc_ (mL/g)	Mobility Classificati on	Freundlich Adsorption Constant (K_f_)	Desorption Values	Citation
Various	869 - 3,162	Very Low to Slight	Not Specified	Not Specified	[1][4]
Sand	Not Specified	Not Specified	4.6	6.2	[1]
Sandy Loam	Not Specified	Not Specified	7.5	Not Specified	[1]
Loam	Not Specified	Not Specified	17.0	Not Specified	[1]
Clay	Not Specified	Not Specified	89.3	128.1	[1]

Table 3: Profenofos Bioaccumulation and Residues

Organism/M atrix	Tissue/Prod uct	Bioconcent ration Factor (BCF)	Residue Levels (mg/kg)	Conditions	Citation
Fish	Body	29	Not Specified	Not Specified	[1]
Fish	Head	45	Not Specified	Not Specified	[1]
Fish	Viscera	682	Not Specified	Not Specified	[1]
Tomato (Fruit)	Whole	Not Specified	1.1 (14 days post- application)	3 foliar applications	[9]
Lettuce (Leaves)	Whole	Not Specified	Not Specified	21 days post- treatment	[9]
Cotton (Seed)	Whole	Not Specified	0.66 (TRR)	61-83 days post- application	[9]
Mangosteen (Fruit)	Whole	Not Specified	1.9 - 3.7	Following Thai GAP	[9]
Pigeonpea (Green Pods)	Whole	Not Specified	20.28 - 41.64 (initial)	2 applications	[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the persistence and mobility of **profenofos**.

Aerobic Soil Metabolism Study

This protocol is designed to determine the rate and pathway of **profenofos** degradation in soil under aerobic conditions.

Soil Selection and Preparation:

- Select and characterize various soil types (e.g., sandy loam, clay loam) based on properties like pH, organic matter content, and texture.
- Adjust the soil moisture to a specific level, typically 25% moisture content.[11]
- Acclimate the soil samples in the dark at a constant temperature (e.g., 21 or 25 °C) for a period before treatment.[9]

Application of Profenofos:

- Use radiolabeled profenofos, such as [U-14C-phenyl]profenofos, to facilitate tracking of the parent compound and its metabolites.[9]
- Prepare a solution of the radiolabeled **profenofos** in a suitable solvent (e.g., water:ethanol 9:1).[11]
- Apply the solution dropwise to the soil surface to achieve a target concentration (e.g., 4 mg ai/kg).[11]
- Thoroughly mix the soil to ensure uniform distribution.
- Incubation and Sampling:
 - Incubate the treated soil samples in the dark under aerobic conditions at a constant temperature.
 - Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 60, 90, 180, 270, 360 days).
- Extraction and Analysis:
 - Extract profenofos and its degradation products from the soil samples using an appropriate solvent system.
 - Analyze the extracts using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and metabolites.[11]

 Determine the amount of unextracted radioactivity to assess the formation of bound residues.[9]

Soil Adsorption/Desorption Batch Equilibrium Study

This method quantifies the extent to which **profenofos** binds to soil particles, which is a key indicator of its mobility.

- Soil and Solution Preparation:
 - Use characterized soils as described in the metabolism study.
 - Prepare a stock solution of profenofos in a calcium chloride solution (e.g., 0.01 M CaCl₂)
 to maintain a constant ionic strength.
- Adsorption Phase:
 - Add a known mass of soil to a series of centrifuge tubes.
 - Add a known volume of the profenofos solution at varying concentrations to the tubes.
 - Shake the tubes for a specified equilibrium period (e.g., 24 hours) at a constant temperature.
 - Centrifuge the tubes to separate the soil from the solution.
 - Analyze the supernatant for the concentration of profenofos remaining in the solution.
- Desorption Phase:
 - After the adsorption phase, decant the supernatant.
 - Add a fresh solution of 0.01 M CaCl₂ (without profenofos) to the soil pellet.
 - Shake the tubes for the same equilibrium period.
 - Centrifuge and analyze the supernatant for the concentration of desorbed **profenofos**.
 - Repeat the desorption step multiple times to assess the strength of binding.

Data Analysis:

- Calculate the amount of **profenofos** adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
- Determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
- The Freundlich isotherm is often used to model the adsorption data.[1]

Analytical Methods for Residue Detection

The accurate quantification of **profenofos** residues is essential for environmental monitoring and food safety assessment.

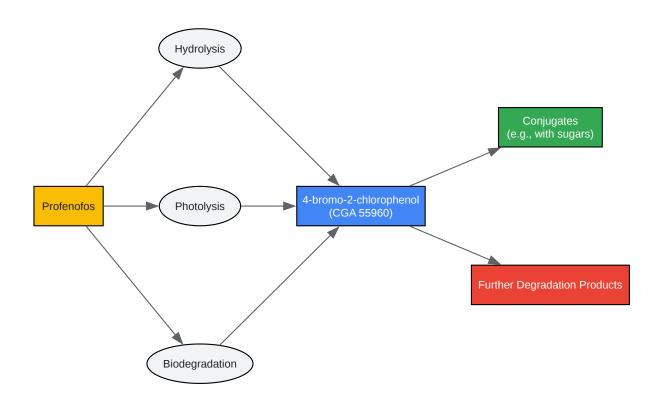
Extraction:

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for extracting pesticide residues from food and environmental samples. It typically involves an initial extraction with acetonitrile followed by a salting-out step.[10]
- Solvent Extraction: For soil and water samples, various organic solvents like dichloromethane can be used.[12]

Clean-up:

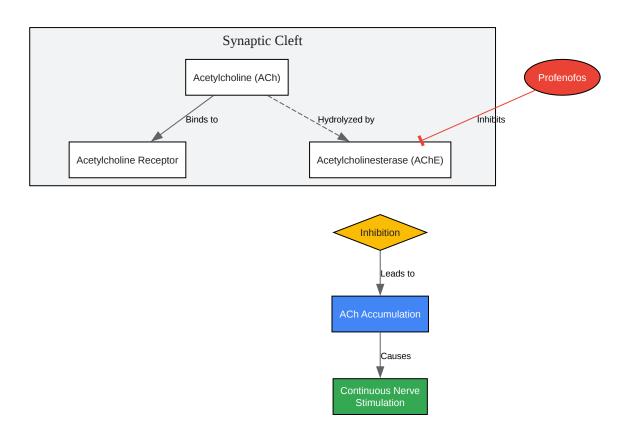
- Dispersive solid-phase extraction (d-SPE) is often used as a clean-up step in the
 QuEChERS method to remove interfering matrix components.
- Other techniques like column chromatography may also be employed.

Detection:


 Gas Chromatography (GC): GC coupled with detectors like a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or a Mass Spectrometer (MS) is commonly used for **profenofos** analysis.[8][13][14]

 High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) or coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for profenofos determination.[10][12][15]

Mandatory Visualizations


The following diagrams, created using the DOT language, illustrate key processes related to the environmental fate and analysis of **profenofos**.

Click to download full resolution via product page

Caption: Degradation pathway of **profenofos** in the environment.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Profenofos | C11H15BrClO3PS | CID 38779 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Environmental behavior of profenofos under paddy field conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissipation Dynamics and Risk Assessment of Profenofos, Triazophos and Cypermethrin Residues on Tomato for Food Safety [article.sapub.org]
- 8. Residual behaviour of profenofos on some field-grown vegetables and its removal using various washing solutions and household processing PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. fao.org [fao.org]
- 12. A simple HPLC-DAD method for simultaneous detection of two organophosphates, profenofos and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 14. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Profenofos: A Technical Guide to its Environmental Persistence and Mobility]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b10824969#profenofos-persistence-and-mobility-in-different-environmental-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com